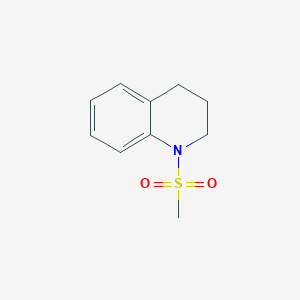

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

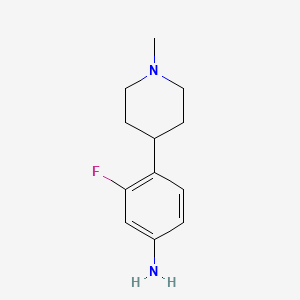

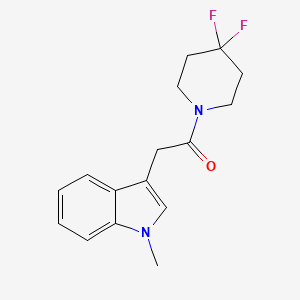

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline (MSQ) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MSQ is a tetrahydroquinoline derivative that has a methylsulfonyl group substituted at the 1-position of the quinoline ring. This compound exhibits a range of biological activities that make it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

1. Examination of the Role of Acidic Hydrogen in Selectivity of 7-(Aminosulfonyl)-1,2,3,4-Tetrahydroisoquinoline

This study investigates the selectivity of 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline towards inhibiting phenylethanolamine N-methyltransferase (PNMT) versus the alpha 2-adrenoceptor. The research suggests that the selectivity is not solely due to the presence of an acidic hydrogen on the aminosulfonyl group but may also depend on other properties like electron-withdrawing characteristics (Grunewald et al., 1997).

2. Synthesis and Cyclization of Substituted 2-(1-Methyl-2-butenyl)anilines

This research explores the reactions of substituted 2-(1-methyl-2-butenyl)anilines, leading to the formation of 3-iodo-1,2,3,4-tetrahydroquinolines and the corresponding 2-(1-iodoethyl)-3-methyl-2,3-dihydroindoles when interacting with N-methylsulfonyl-2-(1-methyl-2-butenyl)anilines (Gataullin et al., 2002).

3. Analysis of 1,2,3,4-Tetrahydroisoquinolines by High-Performance Liquid Chromatography

A method for the high-performance liquid chromatographic analysis of 1,2,3,4-tetrahydroisoquinolines in rat brains was developed, allowing for sensitive detection and quantification of these compounds (Inoue et al., 2008).

4. Binding Comparison of 3-Fluoromethyl-7-Sulfonyl-1,2,3,4-Tetrahydroisoquinolines

This study examines the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase (PNMT) and compares them to isosteric sulfonamides. It highlights the significance of specific interactions within the PNMT active site for inhibitory potency (Grunewald et al., 2006).

5. 3-Hydroxymethyl-7-(N-Substituted Aminosulfonyl)-1,2,3,4-Tetrahydroisoquinoline Inhibitors

This research presents the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, which show remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) (Grunewald et al., 2005).

Mecanismo De Acción

Target of Action

Related compounds such as indole derivatives have been found to have multiple targets, including antimicrobial and anti-inflammatory activities .

Mode of Action

For instance, certain indole derivatives have been found to exhibit selective binding with the COX-2 receptor .

Biochemical Pathways

Related compounds such as indole derivatives have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It can be inferred from related compounds that they may have variable and dose-limited pharmacokinetics .

Result of Action

Related compounds such as indole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It can be inferred from related compounds that environmental factors may play a role in their action .

Propiedades

IUPAC Name |

1-methylsulfonyl-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPZYWPRKRGGTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Bromophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691719.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2691722.png)

![(E)-2-(2-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2691724.png)

![3-benzyl-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2691725.png)

![1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2691730.png)

![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691732.png)

![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2691733.png)